molecular formula C2H5N3O B3256864 2-Amino-2-iminoacetamide CAS No. 27899-57-6

2-Amino-2-iminoacetamide

Cat. No.: B3256864
CAS No.: 27899-57-6
M. Wt: 87.08 g/mol
InChI Key: SANSPEXFDMFMEB-UHFFFAOYSA-N
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Description

2-Amino-2-iminoacetamide is a chemical compound with significant importance in various fields of scientific research. It is characterized by the presence of both amino and imino groups attached to an acetamide backbone. This compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-iminoacetamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with hydrazine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-iminoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted acetamides, amines, and heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Amino-2-iminoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: This compound is employed in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including antiviral and anticancer agents.

    Industry: this compound is utilized in the manufacture of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-iminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may participate in signaling pathways by modulating the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-iminoacetamide stands out due to its dual functional groups, which confer unique reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and chemical industries.

Properties

IUPAC Name

2-amino-2-iminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O/c3-1(4)2(5)6/h(H3,3,4)(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANSPEXFDMFMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318849
Record name 2-Amino-2-iminoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27899-57-6
Record name 2-Amino-2-iminoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27899-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-iminoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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